molecular formula C14H10ClIN2O2 B5797198 4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide

4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5797198
M. Wt: 400.60 g/mol
InChI Key: FXUBHHUHRZMCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide, commonly known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of CI-994 involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes involved in cell growth and survival. By inhibiting HDACs, CI-994 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, CI-994 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of parasitic protozoa, such as Trypanosoma brucei, which causes African sleeping sickness. CI-994 has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDACs.

Advantages and Limitations for Lab Experiments

CI-994 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and purify. In addition, it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, one limitation of CI-994 is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on CI-994. One area of interest is the development of more potent analogs of CI-994 that could be more effective in cancer treatment. Another area of interest is the investigation of the effects of CI-994 on other types of cancer, such as lung and pancreatic cancer. Finally, there is interest in exploring the use of CI-994 in combination with other anticancer drugs to enhance their effectiveness.

Synthesis Methods

The synthesis of CI-994 involves several steps, including the reaction of 3-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-chloroaniline to form the corresponding amide. Finally, the amide is treated with cyanogen bromide to form the imidamide.

Scientific Research Applications

CI-994 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. In addition, CI-994 has been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin.

properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUBHHUHRZMCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-{[(3-iodophenyl)carbonyl]oxy}benzenecarboximidamide

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